An In-depth Technical Guide to 4-Methoxy-3,5-dimethylpyridine-2-carbaldehyde: Synthesis, Characterization, and Application in Pharmaceutical Development
An In-depth Technical Guide to 4-Methoxy-3,5-dimethylpyridine-2-carbaldehyde: Synthesis, Characterization, and Application in Pharmaceutical Development
Introduction: A Key Building Block in Modern Medicine
4-Methoxy-3,5-dimethylpyridine-2-carbaldehyde, a substituted picolinaldehyde, is a pivotal intermediate in the synthesis of various pharmaceutical compounds. Its significance is most pronounced in the production of proton pump inhibitors (PPIs), a class of drugs essential for treating acid-related gastrointestinal disorders. This guide provides an in-depth exploration of this compound, from its fundamental chemical identity to its synthesis and critical role in drug development, tailored for researchers, scientists, and professionals in the pharmaceutical industry.
Chemical Identity and Physicochemical Properties
IUPAC Name and Structure
The correct IUPAC name for the topic compound is 4-methoxy-3,5-dimethylpyridine-2-carbaldehyde . The trivial name, 4-Methoxy-3,5-dimethylpicolinaldehyde, is also commonly used in commercial and laboratory settings.
The chemical structure is defined by a pyridine ring substituted at the 2-position with a formyl (aldehyde) group, at the 4-position with a methoxy group, and at the 3- and 5-positions with methyl groups.
Chemical Structure:
Caption: Chemical structure of 4-methoxy-3,5-dimethylpyridine-2-carbaldehyde.
Physicochemical Data Summary
A compilation of the key physicochemical properties of 4-methoxy-3,5-dimethylpyridine-2-carbaldehyde is presented below for quick reference.
| Property | Value | Source(s) |
| IUPAC Name | 4-methoxy-3,5-dimethylpyridine-2-carbaldehyde | Internal |
| Synonyms | 4-Methoxy-3,5-dimethylpicolinaldehyde | [1][2][3] |
| CAS Number | 110464-72-7 | [2][3] |
| Molecular Formula | C₉H₁₁NO₂ | [2][3] |
| Molecular Weight | 165.19 g/mol | [2][3] |
| Appearance | White to off-white solid | Inferred from precursors |
| SMILES | COc1c(C)cnc(c1C)C=O | [2] |
The Nexus of Synthesis: From Precursors to the Final Aldehyde
The synthesis of 4-methoxy-3,5-dimethylpyridine-2-carbaldehyde is a critical step in the manufacturing of several active pharmaceutical ingredients (APIs). The most direct and common laboratory-scale synthesis involves the oxidation of its corresponding alcohol, (4-methoxy-3,5-dimethylpyridin-2-yl)methanol. This precursor alcohol is, in turn, synthesized from more readily available starting materials.
Synthetic Pathway Overview
The overall synthetic strategy typically follows a multi-step process, beginning with a substituted pyridine derivative. A common pathway involves the synthesis of the key intermediate, (4-methoxy-3,5-dimethylpyridin-2-yl)methanol, which is then oxidized to the desired aldehyde.
Caption: General synthetic workflow to the target aldehyde.
Experimental Protocol: Synthesis of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol
This protocol details the synthesis of the alcohol precursor from 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride, a common starting material.[1]
Materials:
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2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride
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Methanol
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Deionized Water
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Potassium Iodide (KI)
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Sodium Hydroxide (NaOH)
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Dichloromethane (DCM)
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Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Prepare a suspension of 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride in a mixture of methanol and water.
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To this suspension, add potassium iodide and sodium hydroxide. The reaction is typically stirred at room temperature until completion, which can be monitored by Thin Layer Chromatography (TLC).
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Upon completion, remove the methanol from the reaction mixture using a rotary evaporator.
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To the remaining aqueous residue, add deionized water.
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Extract the aqueous layer multiple times with dichloromethane.
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Combine the organic extracts and dry over anhydrous sodium sulfate.
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Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
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The crude product, (4-methoxy-3,5-dimethylpyridin-2-yl)methanol, can be purified by recrystallization or column chromatography.
Experimental Protocol: Oxidation to 4-Methoxy-3,5-dimethylpyridine-2-carbaldehyde
The selective oxidation of the primary alcohol to the aldehyde is a crucial step that requires mild oxidizing agents to prevent over-oxidation to the carboxylic acid.
Materials:
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(4-Methoxy-3,5-dimethylpyridin-2-yl)methanol
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Dess-Martin Periodinane (DMP) or Pyridinium Chlorochromate (PCC)
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Anhydrous Dichloromethane (DCM)
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Sodium Bicarbonate (NaHCO₃) solution
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Anhydrous Magnesium Sulfate (MgSO₄)
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Silica Gel for chromatography
Procedure:
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Dissolve (4-methoxy-3,5-dimethylpyridin-2-yl)methanol in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
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Cool the solution in an ice bath.
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Add the oxidizing agent (e.g., Dess-Martin Periodinane or Pyridinium Chlorochromate) portion-wise to the stirred solution. The choice of oxidant is critical; DMP is often preferred for its mildness and high yield.
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Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
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Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
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Separate the organic layer, and extract the aqueous layer with dichloromethane.
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Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
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Filter and concentrate the solution under reduced pressure to obtain the crude aldehyde.
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Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 4-methoxy-3,5-dimethylpyridine-2-carbaldehyde.
Spectroscopic Characterization
The structural elucidation of 4-methoxy-3,5-dimethylpyridine-2-carbaldehyde relies on standard spectroscopic techniques. Below is a summary of the expected spectral data based on its structure and data from analogous compounds.
| Technique | Expected Features |
| ¹H NMR | - A singlet for the aldehyde proton (CHO) in the range of δ 9.5-10.5 ppm. - A singlet for the methoxy protons (OCH₃) around δ 3.8-4.0 ppm. - Two singlets for the two methyl groups (CH₃) on the pyridine ring, likely in the range of δ 2.2-2.6 ppm. - A singlet for the remaining aromatic proton on the pyridine ring. |
| ¹³C NMR | - A signal for the aldehyde carbonyl carbon (C=O) in the range of δ 190-200 ppm. - Signals for the aromatic carbons of the pyridine ring, with the carbon bearing the methoxy group being the most deshielded. - A signal for the methoxy carbon (OCH₃) around δ 55-60 ppm. - Signals for the two methyl carbons (CH₃) in the aliphatic region. |
| FTIR (cm⁻¹) | - A strong C=O stretching vibration for the aldehyde group around 1690-1715 cm⁻¹. - C-H stretching vibrations for the aldehyde proton around 2720 and 2820 cm⁻¹. - C-O stretching for the methoxy group. - Aromatic C=C and C=N stretching vibrations characteristic of the pyridine ring. |
| Mass Spec. | - A molecular ion peak (M⁺) corresponding to the molecular weight of 165.19. - Fragmentation patterns consistent with the loss of CO, CH₃, and OCH₃ groups. |
Role in Drug Development: The Gateway to Proton Pump Inhibitors
The primary and most significant application of 4-methoxy-3,5-dimethylpyridine-2-carbaldehyde is as a key intermediate in the synthesis of proton pump inhibitors (PPIs), such as omeprazole and esomeprazole.[1][4] These drugs are widely used to treat conditions like gastroesophageal reflux disease (GERD) and peptic ulcers.
The aldehyde functionality serves as a crucial handle for constructing the final drug molecule. In the synthesis of omeprazole, the aldehyde is typically converted to a hydroxymethyl or chloromethyl group, which then undergoes coupling with a benzimidazole derivative.
Caption: Role of the aldehyde in the synthesis of Proton Pump Inhibitors.
The methoxy group on the pyridine ring plays a significant role in modulating the electronic properties of the molecule and can influence its binding affinity and pharmacokinetic properties in the final drug.[5] The methyl groups also contribute to the overall lipophilicity and steric profile of the molecule.
Reactivity and Chemical Logic
The chemical behavior of 4-methoxy-3,5-dimethylpyridine-2-carbaldehyde is dictated by the interplay of its functional groups: the aldehyde, the pyridine ring, and the methoxy and methyl substituents.
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Aldehyde Group: The formyl group is the most reactive site, susceptible to nucleophilic attack. It readily undergoes reactions typical of aldehydes, such as oxidation to a carboxylic acid, reduction to an alcohol, and condensation reactions with amines to form imines (Schiff bases).
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Pyridine Ring: The nitrogen atom in the pyridine ring imparts basicity to the molecule and can be protonated or alkylated. The electron-donating methoxy and methyl groups increase the electron density of the ring, potentially influencing its reactivity in electrophilic aromatic substitution reactions, although the ring is generally electron-deficient compared to benzene.
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Stability: The compound is expected to be relatively stable under standard laboratory conditions. However, as with many aldehydes, it may be susceptible to air oxidation over time, especially in the presence of light. For long-term storage, it is advisable to keep it in a cool, dark, and inert atmosphere.[2]
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 4-methoxy-3,5-dimethylpyridine-2-carbaldehyde and its precursors.
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Hazard Identification: Based on data for similar compounds, it may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[3]
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
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Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin, eyes, and clothing.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[2]
Conclusion
4-Methoxy-3,5-dimethylpyridine-2-carbaldehyde is more than just a chemical compound; it is a testament to the intricate design and synthesis that underpins modern pharmaceutical development. Its unique structure, featuring a strategically substituted pyridine ring, makes it an invaluable building block for life-changing medications. A thorough understanding of its synthesis, characterization, and reactivity is paramount for scientists and researchers dedicated to advancing the field of medicinal chemistry and drug discovery. This guide serves as a comprehensive resource to support these endeavors, providing the technical insights necessary for the effective utilization of this important chemical intermediate.
References
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Critical Role of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine Hydrochloride in Pharmaceutical Manufacturing. Retrieved from [Link]
-
Cenmed Enterprises. (n.d.). 4 Methoxy 3 5 Dimethylpyridine 2 Carbaldehyde. Retrieved from [Link]
-
Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364. [Link]
-
PubChem. (n.d.). 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine. Retrieved from [Link]
-
Cenmed Enterprises. (n.d.). 4 Methoxy 3 5 Dimethylpyridine 2 Carbaldehyde. Retrieved from [Link]

